Product packaging for 4-Methoxy-3-nitrophenyl phenyl ketone(Cat. No.:CAS No. 82571-94-6)

4-Methoxy-3-nitrophenyl phenyl ketone

Cat. No.: B1622608
CAS No.: 82571-94-6
M. Wt: 257.24 g/mol
InChI Key: PDAVXJYHYUUFEY-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Synthesis

In the realm of organic chemistry, 4-Methoxy-3-nitrophenyl phenyl ketone is primarily recognized as a derivative of benzophenone (B1666685). Its synthesis is a practical illustration of fundamental organic reactions, particularly electrophilic aromatic substitution. The preparation of this compound often involves a two-step process: the Friedel-Crafts acylation to form the benzophenone core, followed by a regioselective nitration. bartleby.comprocat.invedantu.com

The synthesis of the precursor, 4-methoxybenzophenone (B1664615), is a classic example of Friedel-Crafts acylation, where anisole (B1667542) reacts with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. bartleby.comprocat.in The subsequent nitration of 4-methoxybenzophenone introduces a nitro group onto the methoxy-substituted phenyl ring. lookchem.com The directing effects of the existing methoxy (B1213986) and benzoyl groups play a crucial role in determining the position of the incoming nitro group, making this reaction a valuable case study for understanding substituent effects in electrophilic aromatic substitution. stmarys-ca.edu

Relevance in Advanced Chemical Compound Exploration

The exploration of compounds like this compound is driven by the broader interest in the chemical and biological properties of substituted benzophenones. Benzophenones, as a class, are widely investigated for their use as UV filters in sunscreens and for their potential biological activities, which can include endocrine-disrupting effects. researchgate.netnih.govnih.govnih.govmdpi.com

The introduction of a nitro group, as seen in this compound, significantly alters the electronic properties of the molecule. ontosight.ai This modification can influence its reactivity and its potential to interact with biological systems. ontosight.ai While extensive biological activity data for this specific compound is not widely published, related nitroaromatic compounds are of interest in medicinal chemistry for their potential as therapeutic agents. ontosight.ai The study of such derivatives contributes to the understanding of structure-activity relationships within this chemical class.

Overview of Research Trajectories

Current research involving this compound and its analogues appears to follow several key trajectories. A primary focus remains on synthetic organic chemistry, exploring more efficient and environmentally benign methods for its preparation. This includes the investigation of alternative catalysts and reaction conditions for both the Friedel-Crafts acylation and the nitration steps. researchgate.net

Another significant research avenue is the use of this compound as an intermediate in the synthesis of more complex molecules. ontosight.ai The functional groups present—ketone, nitro, and methoxy—offer multiple points for further chemical modification, allowing for the creation of a diverse library of derivatives for further study.

Furthermore, there is an ongoing interest in the physicochemical properties of substituted benzophenones. Studies on the photochemical behavior of benzophenones, particularly in the presence of environmental factors like nitrates, are relevant to understanding their environmental fate and potential for transformation into other compounds. researchgate.netnih.govresearchgate.net While not specifically detailing this compound, this research provides a framework for predicting its behavior.

Chemical Properties and Synthesis Data

Below are data tables summarizing the key chemical properties and a common synthesis route for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C14H11NO4 lookchem.com
Molecular Weight 257.24 g/mol lookchem.comguidechem.com
CAS Number 82571-94-6 lookchem.com
Boiling Point 423.3°C at 760 mmHg lookchem.com
Flash Point 190.4°C lookchem.com
Density 1.264 g/cm³ lookchem.com
Hydrogen Bond Acceptor Count 4 lookchem.com
Rotatable Bond Count 3 lookchem.com

Table 2: Synthesis of this compound

StepReactionReactantsReagents/ConditionsProductSource(s)
1 Friedel-Crafts AcylationAnisole, Benzoyl ChlorideLewis Acid (e.g., AlCl3)4-Methoxybenzophenone bartleby.comprocat.invedantu.com
2 Nitration4-MethoxybenzophenoneNitric acid, Acetic anhydrideThis compound lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B1622608 4-Methoxy-3-nitrophenyl phenyl ketone CAS No. 82571-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82571-94-6

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO4/c1-19-13-8-7-11(9-12(13)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PDAVXJYHYUUFEY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Other CAS No.

82571-94-6

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Methoxy-3-nitrophenyl Phenyl Ketone

The synthesis of this compound can be approached through two primary strategic disconnections, either by forming the ketone functionality on a pre-functionalized aromatic ring or by functionalizing a pre-existing benzophenone (B1666685) skeleton.

Regioselective Functionalization Approaches

The precise placement of the nitro group at the 3-position and the methoxy (B1213986) group at the 4-position is crucial for the identity of the target compound. This regioselectivity is governed by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

One major route involves the nitration of 4-methoxybenzophenone (B1664615). The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the benzoyl group (-COC₆H₅) is a deactivating, meta-directing group. In the nitration of 4-methoxybenzophenone, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. Since the para position is already occupied by the benzoyl group, nitration occurs at the ortho position (position 3), yielding the desired this compound. lookchem.com Studies on the nitration of anisole (B1667542) and its derivatives confirm that the ortho and para positions are the primary sites of electrophilic attack. nih.govorgsyn.org The reaction is typically carried out using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. lookchem.com

Another regioselective approach starts with an already nitrated precursor, such as 3-nitroanisole. In this case, a Friedel-Crafts acylation with benzoyl chloride is employed to introduce the phenyl ketone moiety. The methoxy group at position 1 and the nitro group at position 3 will direct the incoming benzoyl group. The methoxy group directs ortho and para, while the nitro group directs meta. The position para to the methoxy group (position 4) is sterically accessible and electronically activated by the methoxy group, making it the most likely site for acylation.

Catalytic Systems in Ketone Formation

The formation of the ketone linkage in this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This reaction necessitates the use of a catalyst, typically a Lewis acid, to activate the acylating agent (e.g., benzoyl chloride).

The traditional and most widely used catalyst for this transformation is aluminum chloride (AlCl₃) . lookchem.com AlCl₃ coordinates with the chlorine atom of benzoyl chloride, generating a highly electrophilic acylium ion (C₆H₅CO⁺), which is then attacked by the electron-rich aromatic ring. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at ambient temperature. lookchem.com Other Lewis acids such as ferric chloride (FeCl₃) can also be employed. nih.govresearchgate.net

In recent years, research has focused on developing more environmentally friendly and reusable catalytic systems for Friedel-Crafts acylations. These include:

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. Their shape-selective nature can lead to higher regioselectivity and easier separation from the reaction mixture. nih.govfrontiersin.org

Ionic Liquids: Certain ionic liquids, particularly those containing Lewis acidic metal halides like [Bmim]Cl-FeCl₃, can act as both catalyst and solvent, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Multi-Step Synthesis Strategies

The synthesis of this compound is inherently a multi-step process. The two primary strategies are summarized below:

Strategy 1: Nitration of a Benzophenone Precursor

Synthesis of 4-Methoxybenzophenone: This precursor can be synthesized via a Friedel-Crafts acylation of anisole with benzoyl chloride using a Lewis acid catalyst like AlCl₃.

Nitration: The 4-methoxybenzophenone is then nitrated using a mixture of nitric acid and acetic anhydride to introduce the nitro group at the 3-position, yielding the final product. lookchem.com

Strategy 2: Acylation of a Nitrated Precursor

Synthesis of 4-Methoxy-3-nitrobenzoic acid: This precursor is synthesized by the nitration of 4-methoxybenzoic acid.

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, typically an acid chloride, using a reagent like oxalyl chloride or thionyl chloride. A small amount of N,N-dimethylformamide (DMF) can be used as a catalyst. lookchem.com

Friedel-Crafts Acylation: The resulting 4-methoxy-3-nitrobenzoyl chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the target ketone. lookchem.com

Both strategies require careful control of reaction conditions to ensure high yields and minimize the formation of unwanted isomers or byproducts.

Precursor Chemistry and Starting Material Optimization

Synthesis of Nitro-Substituted Aromatic Precursors

A key nitro-substituted precursor is 4-methoxy-3-nitrobenzoic acid . This compound is typically prepared by the nitration of 4-methoxybenzoic acid (p-anisic acid). The methoxy group directs the nitration to the position ortho to it (position 3), and the carboxylic acid group is a meta-director, which also favors substitution at position 3. The reaction is generally carried out using a nitrating mixture, such as nitric acid in the presence of sulfuric acid. chemicalbook.comgoogle.comnih.gov Optimization of this step involves controlling the temperature and the concentration of the acids to achieve high regioselectivity and yield.

Another important precursor is 3-nitroanisole , which can be synthesized by the nitration of anisole. This reaction typically yields a mixture of ortho- and para-nitroanisole, requiring separation to isolate the desired meta-isomer, although under specific conditions, the product distribution can be influenced.

Derivatization of Methoxy-Substituted Aromatic Rings

The primary methoxy-substituted precursor that is derivatized is 4-methoxybenzophenone . As mentioned earlier, this is commonly synthesized via the Friedel-Crafts acylation of anisole with benzoyl chloride. nih.gov The optimization of this reaction involves the choice of catalyst, solvent, and reaction temperature to maximize the yield of the desired para-substituted product over the ortho-isomer.

Another relevant starting material is 4-methoxybenzoic acid . Besides its conversion to the target ketone via its acid chloride, it serves as the starting point for the synthesis of 4-methoxy-3-nitrobenzoic acid. 4-methoxybenzoic acid can be synthesized through various methods, including the oxidation of p-anisaldehyde or the carboxylation of the corresponding Grignard reagent derived from 4-bromoanisole. researchgate.net

Summary of Synthetic Pathways and Precursors

The following tables provide a concise overview of the synthetic routes and key precursors discussed.

Interactive Table: Synthetic Routes to this compound
Starting MaterialKey Transformation(s)Reagents and CatalystsReference(s)
4-MethoxybenzophenoneNitrationNitric acid, Acetic anhydride lookchem.com
4-Methoxy-3-nitrobenzoic acidAcyl chloride formation, Friedel-Crafts acylationOxalyl chloride, DMF, Benzene, AlCl₃ lookchem.com
Interactive Table: Key Precursors and their Synthesis
PrecursorSynthesis MethodStarting MaterialsReference(s)
4-MethoxybenzophenoneFriedel-Crafts AcylationAnisole, Benzoyl chloride, AlCl₃ nih.gov
4-Methoxy-3-nitrobenzoic acidNitration4-Methoxybenzoic acid, Nitric acid, Sulfuric acid chemicalbook.comgoogle.comnih.gov
4-Methoxybenzoic acidOxidationp-Anisaldehyde researchgate.net

Mechanistic Investigations of this compound Formation

The synthesis of this compound, a substituted benzophenone, can be achieved through several established reaction pathways. The mechanisms underlying these transformations are critical for understanding reaction kinetics, optimizing yields, and predicting potential byproducts. The primary routes involve electrophilic aromatic substitution, nucleophilic acyl substitution, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Mechanisms

The most direct and common method for synthesizing diaryl ketones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comtamu.edu

For the synthesis of this compound, the reaction would proceed by treating 4-nitroanisole (B1192098) with benzoyl chloride and a Lewis acid catalyst. The mechanism unfolds in two main stages:

Generation of the Electrophile : The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.comsigmaaldrich.com This acylium ion is the potent electrophile that will attack the aromatic ring. depaul.edu

Electrophilic Attack and Aromatization : The π-electrons of the 4-nitroanisole ring act as a nucleophile, attacking the electrophilic acylium ion. msu.edu This attack forms a positively charged intermediate known as a benzenonium ion or σ-complex, which is stabilized by resonance. msu.edu The directing effects of the substituents on the 4-nitroanisole ring are crucial. The methoxy (-OCH₃) group is a strongly activating, ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating, meta-director. wisc.edu The substitution occurs at the position ortho to the methoxy group and meta to the nitro group (C3 position), as this position is the most activated. In the final step, a weak base (like the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product, this compound. depaul.edumsu.edu

Nucleophilic Acyl Substitution Pathways

To form this compound via this pathway, one could envision the reaction of a benzoyl derivative (like benzoyl chloride) with an organometallic reagent derived from 4-nitroanisole, such as an organolithium or Grignard reagent.

The mechanism proceeds as follows:

Nucleophilic Addition : The organometallic reagent, acting as a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl derivative. libretexts.orgyoutube.com This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group : The unstable tetrahedral intermediate collapses. The C=O double bond is reformed, and a leaving group (e.g., chloride ion from benzoyl chloride) is expelled. libretexts.orgyoutube.com

A significant challenge with this method is that the product ketone is itself susceptible to nucleophilic attack by the strong organometallic reagent. masterorganicchemistry.com This can lead to the formation of a tertiary alcohol as a byproduct, often reducing the yield of the desired ketone. nih.gov

Palladium-Catalyzed Coupling Reactions in Ketone Synthesis

Modern synthetic chemistry widely employs palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for the synthesis of unsymmetrical diaryl ketones. nih.govwikipedia.org This reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org

To synthesize this compound, one could couple 4-methoxy-3-nitrophenylboronic acid with a benzoyl halide (e.g., benzoyl chloride). The catalytic cycle generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the benzoyl halide, forming a Pd(II) intermediate. libretexts.org

Transmetalation : The organoboronic acid, activated by the base, transfers its organic group (4-methoxy-3-nitrophenyl) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org The base is crucial for activating the boronic acid to facilitate this step. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the final ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The Suzuki reaction offers high functional group tolerance and chemoselectivity, making it a powerful tool for synthesizing complex molecules. acs.org

Table 1: Comparison of Mechanistic Pathways for Ketone Synthesis

Feature Electrophilic Aromatic Substitution (Friedel-Crafts) Nucleophilic Acyl Substitution Palladium-Catalyzed Coupling (Suzuki)
Key Reactants Arene, Acyl Halide/Anhydride Organometallic Reagent, Acyl Halide Organoboronic Acid, Acyl Halide
Catalyst Lewis Acid (e.g., AlCl₃) sigmaaldrich.com None (stoichiometric reagent) Pd(0) complex wikipedia.org
Key Intermediate Benzenonium Ion (σ-complex) msu.edu Tetrahedral Alkoxide libretexts.org Organopalladium(II) species libretexts.org
Primary Advantage Direct, well-established method masterorganicchemistry.com Utilizes strong nucleophiles High functional group tolerance, high yields nih.govacs.org
Primary Limitation Harsh conditions, substituent limitations sigmaaldrich.com Over-addition to form alcohol byproduct masterorganicchemistry.com Catalyst cost, sensitivity to air/moisture

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. ejcmpr.com Several green approaches are applicable to the synthesis of benzophenone derivatives like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com By directly heating the reaction mixture, microwave synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. tandfonline.comresearchgate.netresearchgate.net This technique has been successfully applied to the synthesis of benzophenones and their ketals, demonstrating 100% conversion in significantly shorter times compared to conventional heating methods. researchgate.netsemanticscholar.org For instance, the cyclization of benzophenone precursors to form xanthones, a related reaction, saw reaction times drop from 72 hours to just 13 minutes under microwave irradiation. tandfonline.com

Table 2: Microwave-Assisted Synthesis of Benzophenone Derivatives

Reaction Type Conventional Heating Time Microwave Irradiation Time Yield (%) Reference
Ketal Formation 40 hours 3 hours 92-98% researchgate.netsemanticscholar.org
Xanthone Synthesis 72 hours 13 minutes 73-83% tandfonline.com
Hydroxyxanthone Synthesis N/A 8-15 minutes 94-99% researchgate.net

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry, as they are major contributors to chemical waste and pollution. ejcmpr.com Solvent-free, or "neat," reactions can be conducted by mixing the reactants, often with a catalyst, and heating or using mechanochemical methods like ball milling. mdpi.com This approach has been used for the synthesis of various heterocyclic compounds from ketones under aerobic and base-catalyzed conditions. mdpi.com Catalyst-free acylations of arylstannanes with aroyl chlorides have also been achieved in high-boiling point solvents or potentially under neat conditions, offering a highly regioselective route to diaryl ketones without the need for a catalyst that requires recovery. conicet.gov.ar Mechanochemical methods, specifically ball milling, have been developed for the Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids, providing a solvent-free, room temperature route to ketones with excellent selectivity. acs.org

These green methodologies represent a significant advancement, offering more sustainable and efficient pathways for the synthesis of this compound and related compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic properties of 4-Methoxy-3-nitrophenyl phenyl ketone are significantly influenced by the interplay of its constituent functional groups: the methoxy (B1213986), nitro, and carbonyl groups attached to the biphenyl (B1667301) framework.

Electronic Absorption Band Analysis

The UV-Vis spectrum of ketones and aldehydes typically displays absorption bands in the 270-300 nm range, which are attributed to the n→π* electronic transition of the carbonyl group. These transitions are generally weak compared to π→π* transitions. The presence of conjugation with other π systems, such as the phenyl rings in benzophenone (B1666685), can lead to a shift in the absorption maximum (λmax) to longer wavelengths. For analogous compounds like nitro-substituted chalcones, which also possess an extended π-system, absorption maxima have been observed between 320 and 360 nm, assigned to n-π* transitions. researchgate.net In the case of this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the same phenyl ring, in conjunction with the carbonyl bridge to the second phenyl ring, creates a "push-pull" system that influences the electronic absorption.

Charge Transfer Phenomena within the Molecular System

The arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the aromatic system of this compound facilitates intramolecular charge transfer (ICT). In such "push-pull" chromophores, photoexcitation can lead to a significant redistribution of electron density from the donor to the acceptor moiety. This ICT character is a key feature of many organic molecules with nonlinear optical (NLO) properties. rsc.org

In similar nitroaromatic compounds, the efficiency and dynamics of ICT are highly sensitive to the solvent polarity. rsc.org In polar solvents, ultrafast ICT is often associated with molecular twisting to form a twisted intramolecular charge transfer (TICT) state. In contrast, this process can be retarded or even reversed in nonpolar environments. rsc.org The study of related push-pull systems, such as 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP), has shown that the ICT process is linked to the twisting of the N,N-dimethylaniline group relative to the nitrobenzene (B124822) moiety. rsc.org For this compound, a similar phenomenon involving the methoxy- and nitro-substituted phenyl ring can be anticipated, where the degree of charge transfer will be influenced by the electronic nature of the substituents and the surrounding medium.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

Molecular Geometry and Intermolecular Interactions in the Crystalline State

The molecular geometry of benzophenone derivatives is characterized by the dihedral angles between the two phenyl rings and the plane of the carbonyl group. In the solid state, these angles are influenced by the substituents on the phenyl rings and the packing forces within the crystal lattice. For instance, in nitro-substituted chalcones, the position of the nitro group has been shown to have a direct effect on the molecular coplanarity. researchgate.net

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystal packing. In the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide, hydrogen bonding between the N-H group and a nitro oxygen atom leads to the formation of chains. nih.gov For nitro-substituted chalcones, π-π stacking interactions are significant contributors to the crystal packing. researchgate.net It is expected that the crystal structure of this compound would also be stabilized by a network of weak intermolecular interactions, including C-H···O interactions involving the methoxy, nitro, and carbonyl groups.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds based on their fragmentation patterns upon ionization.

For this compound, with a molecular formula of C₁₄H₁₁NO₄, the predicted monoisotopic mass is 257.0688 Da. nih.gov Predicted collision cross-section (CCS) values for various adducts have also been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility mass spectrometry. uni.lu

The fragmentation of aromatic ketones in electron ionization mass spectrometry is characterized by several key pathways. A primary fragmentation involves the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For aromatic ketones, this often results in the loss of the R• group, followed by the loss of carbon monoxide (CO). miamioh.edu

In the case of this compound, the following fragmentation patterns can be anticipated:

α-Cleavage: Loss of the phenyl group (C₆H₅•, 77 Da) to yield a fragment ion at m/z 180, corresponding to the 4-methoxy-3-nitrobenzoyl cation.

α-Cleavage: Loss of the 4-methoxy-3-nitrophenyl group (C₇H₆NO₃•, 168 Da) to yield the benzoyl cation at m/z 105. This is often a prominent peak in the mass spectra of benzophenone derivatives.

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 180 could lose CO to give a fragment at m/z 152. The nitro group can also be lost as NO₂ (46 Da) or NO (30 Da).

The predicted mass spectrum data for various adducts of this compound is presented in the table below.

AdductPredicted m/z
[M+H]⁺258.07610
[M+Na]⁺280.05804
[M-H]⁻256.06154
[M+NH₄]⁺275.10264
[M+K]⁺296.03198
[M]⁺257.06827
[M]⁻257.06937

This table is based on predicted data and the actual experimental values may vary. uni.lu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into the molecule's behavior.

Optimized Molecular Geometries and Conformational Landscapes

A DFT optimization would determine the most stable three-dimensional arrangement of atoms in 4-Methoxy-3-nitrophenyl phenyl ketone, corresponding to the minimum energy on the potential energy surface. This analysis reveals key geometric parameters.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) Note: The following data is illustrative of what a DFT calculation would provide and is not based on published experimental or computational results for this specific molecule.

Parameter Bond/Angle Predicted Value
Bond Length (Å) C=O (carbonyl) ~1.23
C-C (inter-ring) ~1.50
C-N (nitro group) ~1.47
C-O (methoxy) ~1.36
Bond Angle (°) Phenyl-C-Phenyl ~120

Theoretical Vibrational Frequency Predictions and Assignments

Theoretical vibrational analysis based on DFT calculations predicts the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies, specific molecular motions (stretching, bending, torsion) can be assigned to the observed spectral bands.

For this compound, characteristic vibrational modes would include:

C=O Stretching: A strong band in the IR spectrum, typically around 1660-1680 cm⁻¹, characteristic of the ketone carbonyl group.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-O-C Stretching: Vibrations associated with the methoxy (B1213986) group.

Aromatic C-H Stretching: Occurring above 3000 cm⁻¹.

Ring Vibrations: C-C stretching vibrations within the aromatic rings.

A comparison between the theoretically predicted spectrum and an experimentally obtained spectrum is crucial for validating the computational model.

Table 2: Predicted Vibrational Frequencies (Illustrative) Note: This table illustrates the type of data obtained from a vibrational frequency analysis and is not based on published results for this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C=O) ~1670 Carbonyl stretch
νₐₛ(NO₂) ~1540 Asymmetric nitro stretch
νₛ(NO₂) ~1350 Symmetric nitro stretch
ν(C-O-C) ~1250 Asymmetric ether stretch

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would likely be concentrated on the electron-deficient 3-nitrophenyl ring and the carbonyl group, facilitating charge transfer from the methoxy-substituted ring to the nitro-substituted ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying sites for electrophilic and nucleophilic attack. lookchem.com

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the carbonyl and nitro groups.

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These would be located around the hydrogen atoms of the aromatic rings.

Green Regions (Neutral Potential): Represent areas of neutral charge.

The MEP map would visually confirm the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would quantify the stabilization energies (E⁽²⁾) associated with key interactions, such as the hyperconjugation between the lone pairs of the oxygen atoms (in the methoxy and nitro groups) and the antibonding orbitals of the adjacent bonds. This analysis would provide quantitative insight into the electronic effects of the substituents on the molecular structure and stability.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the global reactivity of the molecule. These descriptors help in predicting the molecule's behavior in chemical reactions.

Table 3: Quantum Chemical Parameters and Their Significance (Formulas)

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicates reactivity.

These parameters would collectively provide a comprehensive theoretical profile of the reactivity of this compound.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are fundamental concepts in Density Functional Theory (DFT) that describe the resistance of a chemical species to change its electron configuration. Hardness is a measure of this resistance, while softness is its reciprocal. For this compound, the presence of both an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2) creates a complex electronic environment.

Table 1: Conceptual DFT Parameters for Reactivity Analysis

ParameterSymbolSignificance
Chemical HardnessηResistance to deformation or change in electron distribution.
Chemical SoftnessSReciprocal of hardness, indicating the ease of electron cloud polarization.
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy GapΔEDifference between ELUMO and EHOMO; correlates with chemical stability and hardness.

This table is illustrative and outlines the concepts used in the analysis of the target compound.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (I) is the energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when a molecule gains an electron. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, according to Koopmans' theorem.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

For this compound, the electron-donating methoxy group raises the energy of the HOMO, which would theoretically lower the ionization potential, making it easier to remove an electron. In contrast, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, leading to a higher electron affinity. learncbse.in This high electron affinity suggests the molecule can readily accept an electron, a key characteristic in its photochemical and electronic applications.

Electronegativity Evaluation

Electronegativity (χ), a measure of an atom's or molecule's ability to attract electrons, can be calculated using the Mulliken scale, which averages the ionization potential and electron affinity:

χ = (I + A) / 2

Photochemical Reactivity Modeling

The presence of the nitro group and the benzophenone-like core suggests that this compound possesses interesting photochemical properties.

Investigation of Excited State Properties and Dynamics

Upon absorption of light, this compound is promoted to an electronic excited state. The dynamics of this state are complex, likely involving several competing deactivation pathways. The benzophenone (B1666685) moiety is well-known for its efficient intersystem crossing (ISC) from the initial singlet excited state (S1) to a lower-energy triplet state (T1).

The substituents play a critical role in modulating these dynamics. The methoxy group, an electron-donating group, can influence the energy and character of the excited states. frontiersin.org The nitro group provides a pathway for photochemical reactions, as seen in many nitro-aromatic compounds. acs.org The excited-state lifetime is a key parameter; studies on related substituted organic dyes show that increasing the electron-donating strength of substituents can lead to longer-lived excited states. rsc.org The decay of the excited state can proceed through radiative (fluorescence, phosphorescence) or non-radiative pathways, including photochemical reactions.

Photoremovable Protecting Group (PPG) Strategies

The structure of this compound contains motifs common to photoremovable protecting groups (PPGs), specifically the o-nitrobenzyl and phenacyl groups. acs.org PPGs are used to temporarily block a functional group, which can then be released by irradiation with light.

The molecule combines features of two well-known PPG classes:

o-Nitrobenzyl Analogs : The 3-nitro group is ortho to the methoxy group, but the key feature for classic o-nitrobenzyl PPGs is a benzylic hydrogen that is abstracted intramolecularly by the excited nitro group. While this specific molecule lacks the typical benzylic C-H, the underlying principle of nitro-group photochemistry is relevant. acs.org

Phenacyl Groups : The ketone structure is central to phenacyl-based PPGs. In these systems, irradiation leads to cleavage of the bond between the carbonyl carbon and the protected group. acs.org

The photolysis of this compound could potentially proceed via pathways that release a protected substrate, making it a candidate for PPG applications. The efficiency and byproducts of such a photoreaction would depend heavily on the nature of the leaving group and the reaction conditions. psu.edu

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials have optical properties that change with the intensity of incident light, making them useful for applications in photonics and optoelectronics. jhuapl.edu Organic molecules with significant NLO responses often feature a π-conjugated system substituted with electron-donating groups (D) and electron-accepting groups (A).

This compound possesses a D-π-A architecture. The methoxy group acts as the donor, the nitro group as a strong acceptor, and the phenyl ketone system serves as the conjugated π-bridge. This intramolecular charge transfer (ICT) character is a strong indicator of potential NLO activity. Theoretical predictions for similar D-A substituted molecules, such as chalcone (B49325) derivatives, have shown significant third-order NLO susceptibility (χ(3)), on the order of 10-13 esu. researchgate.net Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the hyperpolarizability (β) and second hyperpolarizability (γ) of the molecule, which are microscopic measures of its NLO response. researchgate.net The significant charge separation in the excited state of this compound, driven by the donor and acceptor groups, suggests it could be a promising candidate for NLO applications.

Reactivity Profiles and Transformational Studies

Reduction Reactions of the Nitro Group to Amino Functionality

The selective reduction of the aromatic nitro group in 4-Methoxy-3-nitrophenyl phenyl ketone to a primary amine is a key transformation, yielding (3-amino-4-methoxyphenyl)(phenyl)methanone. This conversion can be achieved using several established methods, primarily involving catalytic hydrogenation or metals in acidic media. masterorganicchemistry.com The choice of reagent is crucial to avoid the simultaneous reduction of the ketone group.

Common methods for this transformation include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel is also a highly effective method. masterorganicchemistry.com These reactions are fundamental in synthetic chemistry for converting electron-withdrawing nitro groups into electron-donating amino groups, which significantly alters the chemical properties of the aromatic ring.

Table 1: Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsProductSelectivity Notes
Fe / HClAqueous or alcoholic solvent, heat(3-amino-4-methoxyphenyl)(phenyl)methanoneGenerally selective for the nitro group over the ketone.
SnCl₂ / HClEthanol, room temperature or heat(3-amino-4-methoxyphenyl)(phenyl)methanoneA common, pH-neutral method for nitro reduction. masterorganicchemistry.com
H₂ / Pd/CMethanol or Ethanol solvent, room temperature, atmospheric pressure(3-amino-4-methoxyphenyl)(phenyl)methanoneHighly efficient and clean; can sometimes reduce the ketone with forcing conditions.
Raney Ni / H₂Ethanol solvent, elevated temperature and pressure(3-amino-4-methoxyphenyl)(phenyl)methanoneEffective catalyst for hydrogenation. masterorganicchemistry.com

Functional Group Interconversions on the Aromatic Rings

The methoxy (B1213986) group (-OCH₃) on the aromatic ring is generally stable but can be cleaved to a hydroxyl group (-OH) under specific, often harsh, conditions. chem-station.com This O-demethylation reaction converts the starting ketone into 4-hydroxy-3-nitrophenyl phenyl ketone. The most common reagents for cleaving aryl methyl ethers are strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or potent Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.compearson.comyoutube.com

The mechanism typically involves protonation or complexation of the ether oxygen, followed by a nucleophilic attack on the methyl group by a bromide or iodide ion. chem-station.comyoutube.com The presence of an electron-withdrawing nitro group on the same ring can influence the reaction rate by affecting the electron density on the ether oxygen. rsc.org

Table 2: Reagents for O-Demethylation of the Methoxy Group

ReagentTypical ConditionsProductMechanism Type
Boron Tribromide (BBr₃)Dichloromethane (B109758) (CH₂Cl₂) solvent, low temperature (e.g., -78°C to 0°C)4-hydroxy-3-nitrophenyl phenyl ketoneLewis acid-assisted nucleophilic substitution. chem-station.com
Hydrobromic Acid (HBr)Aqueous solution (47%), heated to reflux (approx. 120-130°C)4-hydroxy-3-nitrophenyl phenyl ketoneBrønsted acid-catalyzed Sₙ2 reaction. chem-station.com
Aluminum Chloride (AlCl₃)Inert solvent (e.g., dichloromethane), heat4-hydroxy-3-nitrophenyl phenyl ketoneLewis acid-assisted cleavage. chem-station.com

The benzophenone (B1666685) carbonyl group is a primary site for reduction reactions. Oxidation of the ketone is not a feasible transformation without cleaving the carbon-carbon bonds of the aromatic rings.

Reduction of the ketone can lead to two different products depending on the reagents and conditions used. A mild reduction converts the ketone to a secondary alcohol, (4-methoxy-3-nitrophenyl)(phenyl)methanol. A more vigorous reduction can remove the carbonyl oxygen entirely to form a methylene (B1212753) group, yielding 1-(4-methoxy-3-nitrobenzyl)benzene.

For the selective reduction to the alcohol, sodium borohydride (B1222165) (NaBH₄) is the reagent of choice. zenodo.orgscribd.com It is a mild hydride donor that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitroarenes under standard conditions. umn.edumasterorganicchemistry.com This chemoselectivity is a key advantage. umn.edu

Table 3: Reduction of the Ketone Moiety

Reagent SystemTypical ConditionsProductNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol solvent, 0°C to room temperature(4-methoxy-3-nitrophenyl)(phenyl)methanolSelective for the ketone; the nitro group remains intact. umn.edumasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether)Complex mixtureA very strong reducing agent that would likely reduce both the ketone and the nitro group. youtube.com

Condensation Reactions and Heterocyclic Annulation

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction requires the formation of an enolate from the carbonyl compound containing the α-hydrogen. libretexts.org

The subject compound, this compound, is a benzophenone derivative. As it lacks α-hydrogens on both sides of the carbonyl group, it cannot form an enolate under typical Claisen-Schmidt conditions and therefore cannot participate as the ketone component in this reaction.

To synthesize chalcones that incorporate the structural motifs of the title compound, one must use different starting materials. For example, a chalcone (B49325) can be synthesized via the Claisen-Schmidt condensation of 4-methoxy-3-nitrobenzaldehyde (B1298851) (an aromatic aldehyde with no α-hydrogens) with an enolizable ketone like acetophenone. researchgate.net The reaction is typically base-catalyzed, using sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. nih.gov

Table 4: Example of a Structurally Related Claisen-Schmidt Condensation

Ketone ComponentAldehyde ComponentCatalyst/ConditionsChalcone Product
Acetophenone4-methoxy-3-nitrobenzaldehydeNaOH or KOH, Ethanol, room temperature(E)-1-phenyl-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones. The most common method involves the cyclocondensation reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine. thepharmajournal.comdergipark.org.tr

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. dergipark.org.tr Using the chalcone synthesized in the example from section 5.3.1, the reaction with hydrazine hydrate (B1144303) in a solvent like ethanol, often with a catalytic amount of acetic acid, yields the corresponding pyrazoline derivative. dergipark.org.tr

Table 5: Synthesis of Pyrazolines from Chalcones

Chalcone SubstrateReagentConditionsPyrazoline Product
(E)-1-phenyl-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-oneHydrazine Hydrate (H₂N-NH₂·H₂O)Ethanol, reflux, cat. Acetic Acid5-(4-methoxy-3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. dergipark.org.tr
(E)-1-phenyl-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-onePhenylhydrazine (PhNHNH₂)Ethanol, reflux5-(4-methoxy-3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. thepharmajournal.com

Metal-Mediated and Catalytic Transformations

The Reformatsky reaction, a classic method for carbon-carbon bond formation, traditionally utilizes zinc to create an organozinc enolate from an α-halo ester, which then reacts with a ketone or aldehyde. The use of indium as a mediator in Reformatsky-type reactions offers several advantages, including higher reactivity and selectivity, lower toxicity, and the ability to conduct reactions in aqueous media. nih.gov

Research into indium-mediated reactions has demonstrated its effectiveness with substrates containing sensitive functional groups. A notable example involves the reaction of iododifluoroacetylketones with aldehydes in water. Specifically, the reaction between 2-iodo-2,2-difluoro-1-phenylethan-1-one and 4-methoxy-3-nitrobenzaldehyde proceeds efficiently in the presence of indium. nih.gov This transformation is significant as it shows the reaction's tolerance of the electron-withdrawing nitro group, which can be problematic in other organometallic reactions. The reaction, conducted in water at 50 °C, yields the corresponding α,α-difluoro-β-hydroxyketone in high yield. nih.gov The success of this reaction with the 4-methoxy-3-nitrophenyl moiety highlights the utility of indium in mediating transformations on this substituted aromatic system to create more complex functionalized molecules.

Table 1: Indium-Mediated Reformatsky-Type Reaction

Reactant 1Reactant 2MediatorSolventTemperatureProductYieldReference
2-iodo-2,2-difluoro-1-phenylethan-1-one4-methoxy-3-nitrobenzaldehydeIndium (In)H₂O50 °C2,2-Difluoro-3-hydroxy-3-(4-methoxy-3-nitrophenyl)-1-phenylpropan-1-one82% nih.gov

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions by generating reactive radical intermediates. mdpi.com While specific photoredox-catalyzed transformations of this compound are not extensively documented in the reviewed literature, the reactivity of its constituent functional groups—the nitroarene and ketone moieties—has been well-established in separate photocatalytic studies.

The nitroaromatic group is a prime target for photocatalytic reduction. Numerous studies have demonstrated the efficient reduction of nitroarenes to their corresponding anilines using various photocatalytic systems under visible light irradiation. researchgate.netchemistryviews.org These reactions often employ a photocatalyst, such as those based on titanium dioxide or copper, and a hydrogen source like hydrazine monohydrate or alcohols, to achieve high conversion and selectivity. mdpi.comchemistryviews.org This suggests a high potential for the selective reduction of the nitro group on the this compound molecule to an amino group, a valuable transformation for synthesizing pharmaceutical intermediates.

Simultaneously, the ketone carbonyl group can participate in photoredox reactions. For instance, photocatalytic systems have been developed for the chemoselective reduction of aldehydes in the presence of ketones, indicating that under specific conditions, the ketone can remain intact while other functional groups react. rsc.org Conversely, other photocatalytic methods, such as those utilizing thermally activated delayed fluorescence (TADF) molecules, have been developed for the α-arylation of cyclic ketones, demonstrating that the position adjacent to the carbonyl is also amenable to photocatalytic functionalization. rsc.org The presence of both the ketone and the reducible nitro group suggests that careful selection of the photocatalyst and reaction conditions would be crucial to control the selectivity of a transformation on this compound.

Impact of Substituent Effects on Reactivity (e.g., Nitro Group Influence)

The reactivity of this compound is profoundly influenced by the electronic properties of the substituents on its phenyl ring. worktribe.com The interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) dictates the molecule's behavior in various chemical reactions, particularly electrophilic aromatic substitutions.

The nitro group is a powerful deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609). nih.gov It withdraws electron density from the ring through both inductive and resonance effects. This electron deficiency at the aromatic ring slows down the rate of electrophilic attack. Furthermore, the nitro group is a meta-director. nih.gov When an electrophilic substitution reaction occurs, the incoming electrophile is directed primarily to the positions meta to the nitro group (C2 and C6). This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent positive charge on the nitrogen atom of the nitro group. nih.gov

In contrast, the methoxy group is a strong activating group and is ortho-, para-directing. It donates electron density to the ring via a strong resonance effect, which outweighs its inductive electron withdrawal. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

Academic and Research Applications of 4 Methoxy 3 Nitrophenyl Phenyl Ketone and Its Derivatives

Synthetic Intermediates in Complex Organic Molecule Design

The strategic placement of functional groups on the aromatic rings of 4-Methoxy-3-nitrophenyl phenyl ketone makes it a valuable intermediate in organic synthesis. The nitro group can be readily transformed into other functionalities, such as an amino group, which is a cornerstone of many biologically active compounds. The ketone carbonyl group and the aromatic rings also offer sites for a variety of chemical modifications.

The benzophenone (B1666685) scaffold is a recurring motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications. nih.gov The this compound molecule serves as a key starting material for the synthesis of novel compounds with potential pharmaceutical and agrochemical applications. The presence of the nitro group is particularly significant, as its reduction to an amine provides a pathway to a vast array of amides, sulfonamides, and other nitrogen-containing heterocycles, many of which exhibit potent biological activity.

Research on related substituted benzophenones has demonstrated their potential as antileishmanial agents. royalsocietypublishing.org For instance, a series of 4-substituted benzophenone ethers have shown promising in vitro activity against Leishmania major. royalsocietypublishing.org This suggests that derivatives of this compound could be investigated for similar antiparasitic properties. Furthermore, the general class of phenyl ketone derivatives has been studied for their hepatoprotective, anti-inflammatory, antimicrobial, and anticancer activities.

The synthesis of bioactive molecules often involves multi-step processes where the strategic introduction of functional groups is key. The table below illustrates the potential synthetic transformations of this compound that could lead to pharmaceutically relevant intermediates.

Starting Material Reagent/Condition Product Potential Application
This compoundH₂, Pd/C(4-Methoxy-3-aminophenyl)(phenyl)methanonePrecursor for amides, ureas, and heterocycles
(4-Methoxy-3-aminophenyl)(phenyl)methanoneAcyl chloride(4-Methoxy-3-acetamidophenyl)(phenyl)methanoneSynthesis of analgesic or anti-inflammatory agents
(4-Methoxy-3-aminophenyl)(phenyl)methanoneSulfonyl chloride(4-Methoxy-3-(sulfonamido)phenyl)(phenyl)methanoneSynthesis of antibacterial or diuretic agents

The chromophoric nature of the nitro-substituted benzophenone core makes this compound a potential building block for the synthesis of specialty dyes. The combination of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group can influence the electronic absorption properties of the molecule, potentially leading to colored compounds. Further derivatization of the aromatic rings could be used to tune the color and other properties of the resulting dyes. Benzophenone derivatives are known to be used in the dye industry, and the specific substitution pattern of this compound could lead to novel dye structures with unique properties. royalsocietypublishing.org

Structural Probes in Biological Process Research

The unique photochemical properties of the benzophenone moiety have led to its use as a tool in chemical biology for studying biological processes at the molecular level.

Benzophenone and its derivatives are widely used as photo-cross-linking agents to study protein-ligand interactions. Upon exposure to UV light, the benzophenone carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the ligand and the protein. This photo-affinity labeling technique allows researchers to identify the binding partners of a particular ligand within a complex biological system. The this compound, with its benzophenone core, could potentially be developed into a photo-affinity probe to investigate the binding sites of novel drug candidates.

The benzophenone scaffold has been identified in a number of enzyme inhibitors. nih.gov By designing and synthesizing derivatives of this compound, researchers can explore their potential to inhibit specific enzymes involved in disease pathways. The substituents on the aromatic rings can be modified to optimize the binding affinity and selectivity for a particular enzyme target. For example, the synthesis of benzophenone-thiazole derivatives has been explored for the inhibition of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis. nih.gov

Advanced Materials Science Applications

The photochemical properties of benzophenones also make them suitable for applications in materials science, particularly in the development of photopolymers and coatings.

Substituted benzophenones are widely used as photoinitiators for UV curing applications. researchgate.netresearchgate.net Upon absorption of UV light, the benzophenone molecule is promoted to an excited state and can initiate a free-radical polymerization reaction. This process is used in a variety of industrial applications, including the curing of inks, coatings, and adhesives. Derivatives of this compound could be investigated for their efficiency as photoinitiators. The specific absorption characteristics and reactivity of the excited state would determine their suitability for different photopolymerization systems.

The table below presents data on the UV absorption properties of some substituted benzophenone derivatives, illustrating their potential as photoinitiators.

Compound Maximum Absorption Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Reference
Benzophenone (BP)252, 33518,600, 150 researchgate.net
4-Hydroxybenzophenone28813,500 researchgate.net
Di-substituted benzophenone derivative225-325- researchgate.net

Additionally, certain benzophenone derivatives can act as UV absorbers, protecting materials from photodegradation. researchgate.net Mono-substituted benzophenones, in particular, have been shown to enhance the light stability of coatings. researchgate.net

Development of Electroluminescent Materials

Currently, there is a lack of specific research literature detailing the synthesis or characterization of this compound or its direct derivatives for use in electroluminescent (EL) materials. While studies exist for other methoxy and nitro-substituted aromatic compounds in the context of organic light-emitting diodes (OLEDs), direct experimental data and detailed findings for the title compound are not presently available in published research.

Exploration in Non-Linear Optical (NLO) Materials

The exploration of this compound and its derivatives in the field of non-linear optical (NLO) materials is primarily theoretical at this stage. The inherent chemical structure of this compound, which features both an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2) attached to the phenyl ketone framework, suggests potential for NLO properties. This donor-acceptor substitution pattern is a common design strategy for creating molecules with high second-order hyperpolarizability.

Theoretical studies on similar benzophenone derivatives support this hypothesis. Quantum-chemical calculations have been used to predict the NLO response of benzophenones with various electron-donating and electron-accepting substituents. These computational models indicate that the presence of groups like methoxy and nitro can enhance the molecular hyperpolarizability, a key factor for NLO activity. However, specific experimental data from techniques such as Z-scan or hyper-Rayleigh scattering for this compound itself are not reported in the current body of scientific literature.

Table 1: Theoretical NLO-Relevant Characteristics of Substituted Benzophenones

Derivative ClassSubstituent TypePredicted NLO Effect
Methoxy-substitutedElectron-DonatingEnhancement of hyperpolarizability
Nitro-substitutedElectron-WithdrawingEnhancement of hyperpolarizability
Donor-Acceptor SubstitutedCombinedSignificant potential for high NLO response

This table is illustrative of general principles in NLO material design and is not based on experimental data for this compound.

Chemo-Sensors and Detection Systems

There is no available research in peer-reviewed journals that investigates the application of this compound or its derivatives as chemo-sensors or in detection systems. The design of a chemo-sensor typically requires a receptor unit capable of selective binding with an analyte and a transducer unit that signals this binding event. While the benzophenone structure can be functionalized to act as a signaling unit, studies detailing such modifications and subsequent chemo-sensing applications for this specific compound have not been published.

Ligand Design in Coordination Chemistry

The use of this compound as a ligand in coordination chemistry is not documented in the available scientific literature. Ligand design often involves the incorporation of specific donor atoms (e.g., nitrogen, oxygen, sulfur) positioned to facilitate coordination with metal ions. The carbonyl group and the nitro group of this compound do contain oxygen atoms that could potentially coordinate with a metal center. However, no studies have been published that describe the synthesis, characterization, or application of coordination complexes involving this compound as a ligand. Research in this area would be required to determine its coordination modes, the stability of the resulting complexes, and their potential catalytic or material properties.

Future Directions and Emerging Research Avenues

Rational Design of Novel Derivatives with Tunable Properties

The inherent structure of 4-Methoxy-3-nitrophenyl phenyl ketone provides a versatile scaffold for the rational design of novel derivatives with finely tuned electronic and functional properties. The presence of the methoxy (B1213986), nitro, and ketone groups offers multiple sites for modification, enabling a systematic investigation of structure-property relationships.

Future research will focus on computational modeling, particularly using Density Functional Theory (DFT), to predict how modifications to the molecular structure will impact its electronic characteristics. rsc.orgresearchgate.net By strategically adding or altering substituents on either of the phenyl rings, researchers can modulate the electron density distribution across the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the compound's reactivity, photophysical properties, and potential for applications in materials science and medicinal chemistry. A study on the rational design of benzophenone (B1666685) derivatives for use as photoprotectors highlighted how the insertion of hydroxyl groups can impact the energy gap, indicating a pathway to enhancing reactivity and UV absorption properties.

The development of a comprehensive structure-activity relationship (SAR) is a critical goal. nih.gov By synthesizing a library of derivatives and correlating their structural features with their observed properties, it will be possible to create predictive models for designing molecules with specific, desired functionalities. This approach has been successfully applied to other complex molecules, such as in the design of potent and selective enzyme inhibitors. nih.gov

Table 1: Potential Modifications and Their Predicted Effects on Properties

Modification SiteType of ModificationPotential Effect on Properties
Phenyl ring (unsubstituted)Introduction of electron-donating groups (e.g., -OH, -NH2)Increased electron density, potential for enhanced antioxidant or biological activity.
Phenyl ring (unsubstituted)Introduction of electron-withdrawing groups (e.g., -CF3, -CN)Decreased electron density, potential for altered reactivity and use in electronic materials.
Methoxy groupConversion to other alkoxy groupsAltered solubility and steric hindrance, potentially influencing biological interactions.
Nitro groupReduction to an amino groupSignificant change in electronic properties, creating a new scaffold for further functionalization. mdpi.com
Ketone groupReduction to an alcohol or methylene (B1212753) groupAltered geometry and polarity, impacting physical and biological properties.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The synthesis and subsequent reactions of this compound and its derivatives will be significantly advanced by the implementation of sophisticated real-time monitoring techniques. Advanced spectroscopic methods are moving from offline analysis to in-line and in-situ monitoring, providing a dynamic understanding of reaction kinetics, intermediates, and product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when integrated into flow chemistry systems, offers a powerful tool for real-time reaction monitoring. nih.govrsc.orgcore.ac.ukresearchgate.net Benchtop NMR spectrometers can be coupled with flow reactors to provide continuous data on the conversion of reactants to products, and can even be used for advanced structural characterization of intermediates using 2D NMR techniques like COSY and HSQC. nih.govrsc.orgresearchgate.net This allows for the rapid optimization of reaction conditions such as temperature, flow rate, and stoichiometry. nih.govrsc.orgresearchgate.net

Raman spectroscopy is another highly effective technique for in-situ monitoring of chemical reactions, including those in the solid state. researchgate.netsemanticscholar.orgstrath.ac.uk Its ability to provide detailed structural information without the need for sample extraction makes it ideal for tracking the progress of reactions in real-time. jasco-global.com For instance, the progress of a reaction can be followed by monitoring the disappearance of the C=O stretching mode of the ketone or changes in the vibrational modes of the nitro group. semanticscholar.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal, allowing for the detection of species at very low concentrations. jasco-global.com

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction

In the realm of property prediction, ML models can establish quantitative structure-property relationships (QSPR) to forecast the biological, physical, and chemical properties of novel derivatives. acs.orgnih.govresearchgate.netnih.gov By inputting the molecular structure of a proposed derivative, these models can predict properties such as mutagenicity, solubility, or electronic absorption spectra. acs.orgchemrxiv.org This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with the most promising properties before committing to their synthesis.

Table 2: Applications of AI and Machine Learning in the Study of this compound

Application AreaAI/ML TechniquePotential Outcome
Predictive SynthesisGraph Neural Networks (GNNs), TransformersPrediction of reaction products and optimal synthetic routes. ijsea.comchemcopilot.com
Reaction OptimizationBayesian Optimization, Reinforcement LearningRapid identification of optimal reaction conditions (temperature, solvent, catalyst).
Property PredictionQuantitative Structure-Property Relationship (QSPR) modelsPrediction of physical, chemical, and biological properties of novel derivatives. acs.orgnih.govresearchgate.net
De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generation of novel molecular structures with desired properties.

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, a significant future research direction for this compound is the development of sustainable synthetic methodologies. This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

Photocatalysis offers a promising green alternative for the synthesis of benzophenone derivatives. Visible-light photocatalysis, using inexpensive and readily available photosensitizers like benzophenone itself, can drive various organic transformations under mild conditions. researchgate.netsemanticscholar.orgchemrxiv.org This approach can be applied to the synthesis of functionalized benzophenones, potentially reducing the reliance on harsh reagents and high temperatures. researchgate.net

The development of catalyst-free reactions in aqueous media is another key area of sustainable synthesis. Research has shown that nucleophilic substitution reactions on aromatic rings bearing a nitro group can be achieved in water without the need for a catalyst, offering a significantly greener pathway. nih.gov

Furthermore, the exploration of eco-friendly organocatalysis for the construction of complex benzophenone frameworks is gaining traction. rsc.org These methods can offer high selectivity and functional group tolerance in environmentally benign solvents.

Exploration of Unconventional Reactivity Profiles

Beyond its established reactions, future research will delve into the unconventional reactivity profiles of this compound. The interplay between the nitro, methoxy, and ketone functional groups can lead to novel and synthetically useful transformations.

The nitro group is known for its versatile reactivity, acting not only as a strong electron-withdrawing group but also as a potential leaving group in nucleophilic aromatic substitution reactions. nih.gov Its ability to activate adjacent C-H bonds can be exploited in novel C-C and C-heteroatom bond-forming reactions. nih.gov The Henry reaction, for example, which involves the addition of a nitroalkane to a carbonyl compound, could be adapted to create more complex structures starting from derivatives of this compound. researchgate.net

The selective reduction of one functional group in the presence of others is a significant challenge and an area of active research. For instance, developing methods to selectively reduce the ketone to an alcohol or a methylene group while leaving the nitro group intact would provide access to a new range of derivatives. stackexchange.com While challenging, certain reducing agents and conditions have shown promise in achieving such selective transformations. stackexchange.com

The exploration of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represents another exciting frontier. The unique electronic and steric environment of this compound could be leveraged to design novel cascade sequences, leading to the efficient synthesis of complex molecular architectures.

Q & A

Q. Critical Factors :

  • Catalyst activity (AlCl₃ vs. FeCl₃ for regioselectivity).
  • Solvent polarity (e.g., dichloromethane vs. nitrobenzene) to stabilize intermediates.
  • Nitration temperature to prevent decomposition of the methoxy group .

How can researchers characterize this compound using spectroscopic techniques?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns reflecting substituent positions (e.g., nitro groups deshield adjacent protons) .
    • ¹³C NMR : Carbonyl resonance at ~195 ppm; nitro and methoxy carbons appear at 150–160 ppm.
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; nitro (NO₂) asymmetric stretches at 1520–1350 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 257 (C₁₄H₁₁NO₄), with fragmentation patterns indicating loss of NO₂ (46 amu) or OCH₃ (31 amu) .

How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced Research Question
Discrepancies may arise from isomeric impurities or solvent artifacts . Methodological solutions include:

  • HPLC-PDA/MS Purity Analysis : Identify co-eluting impurities using reverse-phase chromatography with UV/Vis detection (e.g., λ = 254 nm for aromatic systems) .
  • Deuterated Solvent Swapping : Replace CDCl₃ with DMSO-d₆ in NMR to resolve overlapping proton signals .
  • X-ray Crystallography : Confirm regiochemistry of nitro and methoxy groups if crystalline derivatives are obtainable .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinity, leveraging the nitro group’s electron-withdrawing effects .
  • Kinetic Simulations : Use software like Gaussian or ORCA to model reaction pathways and transition states for substituent modifications .

How does steric hindrance from the methoxy group influence nitration regioselectivity?

Advanced Research Question

  • Purification : Column chromatography is inefficient at scale; switch to recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure .
  • Side Reactions : Mitigate demethylation of the methoxy group by avoiding strong acids (e.g., H₂SO₄) during nitration. Use mixed acid (HNO₃/H₃PO₄) for milder conditions .
  • Catalyst Recycling : Recover AlCl₃ via aqueous workup and ion exchange to reduce costs .

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